molecular formula C13H15NO4 B070735 (R)-1-Cbz-pyrrolidine-3-carboxylic acid CAS No. 192214-06-5

(R)-1-Cbz-pyrrolidine-3-carboxylic acid

Cat. No.: B070735
CAS No.: 192214-06-5
M. Wt: 249.26 g/mol
InChI Key: JSASVUTVTRNJHA-LLVKDONJSA-N
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Description

®-1-Cbz-pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids It is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cbz-pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-pyrrolidine-3-carboxylic acid.

    Protection of the Amino Group: The amino group of the pyrrolidine ring is protected using a carbobenzyloxy (Cbz) group. This is achieved by reacting the starting material with benzyl chloroformate in the presence of a base such as sodium hydroxide.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-Cbz-pyrrolidine-3-carboxylic acid may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-1-Cbz-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Hydrolysis: The Cbz protecting group can be removed under acidic or basic conditions to yield the free amine.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid group to form esters or amides.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alcohols or amines in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Hydrolysis: ®-pyrrolidine-3-carboxylic acid.

    Reduction: ®-1-Cbz-pyrrolidine-3-methanol.

    Substitution: Esters or amides of ®-1-Cbz-pyrrolidine-3-carboxylic acid.

Scientific Research Applications

®-1-Cbz-pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-1-Cbz-pyrrolidine-3-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

®-1-Cbz-pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    (S)-1-Cbz-pyrrolidine-3-carboxylic acid: The enantiomer of the ®-isomer, which may exhibit different biological activities due to its chiral nature.

    ®-1-Boc-pyrrolidine-3-carboxylic acid: A similar compound with a tert-butoxycarbonyl (Boc) protecting group instead of the Cbz group.

    ®-1-Fmoc-pyrrolidine-3-carboxylic acid: A compound with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

The uniqueness of ®-1-Cbz-pyrrolidine-3-carboxylic acid lies in its specific protecting group, which can influence its reactivity and suitability for certain synthetic applications.

Properties

IUPAC Name

(3R)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSASVUTVTRNJHA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649658
Record name (3R)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192214-06-5
Record name (3R)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aqueous 1M NaOH (6 ml) was added to a stirred solution of the above ester (1.37 g) in methanol (6 ml). After 1 hour, the methanol was evaporated. Water (20 ml) was added to the residue and 1M HCl (6 ml) was added dropwise to the stirred mixture. This aqueous phase was extracted with ethyl acetate (3×25 ml). The combined organic phases were washed with saturated brine (1×20 ml) dried and evaporated to give, as a colourless oil, N-Cbz-3-carboxy pyrrolidine (780 mg);
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
ester
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

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